(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal
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Overview
Description
(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal is an organic compound characterized by its complex structure, which includes both hydrazone and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal typically involves the condensation reaction between 2,3-dimethylphenylhydrazine and 4-methylbenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanoic acid.
Reduction: 2-[2-(2,3-dimethylphenyl)hydrazin-1-yl]-3-(4-methylphenyl)propanal.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
Compared to similar compounds, (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-15(10-8-12)18(22)17(11-21)20-19-16-6-4-5-13(2)14(16)3/h4-11,21H,1-3H3/b17-11+,20-19? |
InChI Key |
LQGWWBWDOXENJI-OEQLELKQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC(=C2C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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